molecular formula C8H13NO4 B14694967 Dimethyl 2-(aziridin-1-yl)butanedioate CAS No. 32560-24-0

Dimethyl 2-(aziridin-1-yl)butanedioate

Cat. No.: B14694967
CAS No.: 32560-24-0
M. Wt: 187.19 g/mol
InChI Key: ADPVKLHIGNFTOL-UHFFFAOYSA-N
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Description

Dimethyl 2-(aziridin-1-yl)butanedioate is an organic compound featuring a butanedioate (succinate) backbone substituted with an aziridine (a three-membered heterocyclic ring containing one nitrogen atom) at the 2-position and methyl ester groups at the 1- and 4-positions. Its molecular formula is C₈H₁₂N₂O₄, with a molecular weight of 200.19 g/mol. The aziridine moiety introduces significant ring strain, enhancing its reactivity, particularly in alkylation reactions, which is critical in medicinal chemistry and polymer synthesis .

The compound’s ester groups contribute to moderate hydrophobicity, while the aziridine ring’s polarity influences its solubility in polar aprotic solvents.

Properties

CAS No.

32560-24-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

dimethyl 2-(aziridin-1-yl)butanedioate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-6(8(11)13-2)9-3-4-9/h6H,3-5H2,1-2H3

InChI Key

ADPVKLHIGNFTOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(aziridin-1-yl)butanedioate typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the reaction of dimethyl maleate with aziridine under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aziridination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(aziridin-1-yl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxaziridines, and other nitrogen-containing compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl 2-(aziridin-1-yl)butanedioate involves the reactivity of the aziridine ring. The ring strain in the three-membered aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various amine derivatives, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The following table compares dimethyl 2-(aziridin-1-yl)butanedioate with three structurally related compounds:

Parameter This compound Dimethyl 2-(4-methylpiperidin-1-yl)succinate 1,3-Diazetidin-2-one Derivatives Ethyl Aziridine-1-carboxylate
Molecular Formula C₈H₁₂N₂O₄ C₁₂H₂₁NO₄ C₃H₄N₂O C₅H₉NO₂
Molecular Weight (g/mol) 200.19 243.30 100.08 131.13
Ring Structure Aziridine (3-membered) Piperidine (6-membered) Diazetidinone (4-membered, 2 N atoms) Aziridine (3-membered)
Functional Groups Ester, Aziridine Ester, Piperidine Lactam, Amide Ester, Aziridine
Reactivity High (ring strain) Moderate (stable 6-membered ring) Moderate (4-membered lactam) High (ring strain)
Typical Applications Drug precursors, polymers Kinase inhibitors (hypothetical) Antibacterial agents Alkylating agents

Detailed Analysis of Structural and Functional Differences

Aziridine vs. Piperidine Substitution
  • This compound contains a strained aziridine ring, making it highly reactive in nucleophilic substitution or alkylation reactions. This contrasts with dimethyl 2-(4-methylpiperidin-1-yl)succinate (CAS 890093-22-8), where the piperidine ring’s stability reduces reactivity, favoring applications in kinase-targeted drug discovery .
  • Biological Implications : Aziridine derivatives are often cytotoxic due to their DNA-alkylating properties, whereas piperidine-containing compounds (e.g., kinase inhibitors) typically modulate enzyme activity without direct DNA damage .
Comparison with Diazetidinone Derivatives
  • 1,3-Diazetidin-2-one derivatives feature a four-membered lactam ring, conferring rigidity and stability compared to aziridine. Their amide group enables hydrogen bonding, enhancing target binding in antibacterial applications . In contrast, aziridine’s smaller ring size limits hydrogen-bonding capacity but increases electrophilicity.
Ethyl Aziridine-1-carboxylate
  • This simpler aziridine ester shares the reactive aziridine core with the target compound but lacks the succinate backbone. Its lower molecular weight and simpler structure make it a preferred intermediate in small-molecule synthesis.

Physicochemical and Pharmacokinetic Properties (Inferred)

  • Solubility : Aziridine-containing compounds like this compound are less water-soluble than piperidine analogs due to reduced polarity but more soluble than purely hydrophobic lactams .
  • ADME Profile : Aziridine’s reactivity may lead to rapid metabolism, whereas piperidine derivatives exhibit longer half-lives due to metabolic stability .

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